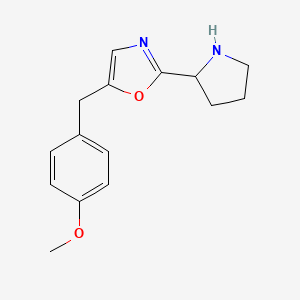

5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole

Description

5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole is a heterocyclic compound featuring an oxazole core substituted with a 4-methoxybenzyl group at position 5 and a pyrrolidine ring at position 2. The oxazole scaffold is known for diverse pharmacological applications, including antiviral, antimicrobial, and cytokinin-like activities . The 4-methoxybenzyl group may enhance lipophilicity and influence receptor binding, while the pyrrolidine moiety could contribute to conformational flexibility and hydrogen-bonding interactions .

Properties

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-2-pyrrolidin-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-18-12-6-4-11(5-7-12)9-13-10-17-15(19-13)14-3-2-8-16-14/h4-7,10,14,16H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNZTCUFOOKOJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CN=C(O2)C3CCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole typically involves the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 4-Methoxybenzyl Group: This step involves the alkylation of the oxazole ring with 4-methoxybenzyl halides in the presence of a base such as potassium carbonate.

Attachment of the Pyrrolidin-2-yl Group: This can be done through nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings and Implications

- Heterocycle Choice : Oxazole cores offer greater metabolic stability compared to oxadiazoles or oxazolones, which may degrade more readily in vivo .

- Biological Relevance : Pyrrolidine-containing oxazoles (e.g., target compound) are understudied in pharmacological contexts but share structural motifs with bioactive antiviral and cytokinin-like agents .

- Solubility Considerations : Salt forms (e.g., dihydrochloride) significantly improve solubility, suggesting formulation strategies for the target compound .

Biological Activity

5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the oxazole class, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The pyrrolidine moiety contributes to its biological properties, particularly in interactions with various biological targets. Synthesis typically involves multi-step organic reactions starting from readily available precursors such as proline derivatives .

Prolyl Oligopeptidase Inhibition

One of the key biological activities of this compound is its role as an inhibitor of prolyl oligopeptidase (PREP). PREP is a serine protease implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound has been shown to modulate protein-protein interactions involving PREP, leading to reduced aggregation of α-synuclein, a protein associated with Parkinson's disease .

Table 1: Inhibitory Activity of Oxazole Derivatives on PREP

| Compound | IC50 (nM) |

|---|---|

| This compound | X (to be determined) |

| HUP-55 | 5 |

| Enantiomer | 1660 |

This table illustrates the potency of various oxazole derivatives against PREP. The specific IC50 value for this compound needs to be established through experimental assays.

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of pyrrolidine derivatives have been noted in various studies. While specific data on this compound is scarce, related compounds have shown significant inhibition against both Gram-positive and Gram-negative bacteria. This suggests that further research could elucidate the antibacterial potential of this compound .

Case Studies and Research Findings

- Neuroprotection : In animal models, compounds similar to this compound have been shown to restore motor functions in models of Parkinson's disease by enhancing autophagy and reducing neuroinflammation .

- Antiviral Efficacy : A study utilizing quantitative structure-activity relationship (QSAR) models identified promising oxazole derivatives with antiviral activity against HCMV, indicating that modifications to the oxazole structure could enhance bioactivity .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole, and how can intermediate purity be ensured?

- Methodology : A multi-step synthesis is recommended. First, construct the oxazole core via cyclization of an acylated precursor under Bischler-Napieralski conditions (e.g., using POCl₃ or PCl₃ as cyclizing agents) . Introduce the 4-methoxybenzyl group via nucleophilic substitution or alkylation, leveraging sodium hydride (NaH) as a base in anhydrous DMF . For pyrrolidine incorporation, employ reductive amination or coupling with a pre-functionalized pyrrolidine fragment. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography. Purity validation requires HPLC (>95%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

- Methodology : Use a combination of:

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the pyrrolidine and methoxybenzyl groups.

- HRMS : Confirm molecular weight with <2 ppm error .

- IR Spectroscopy : Identify key functional groups (e.g., oxazole C=N stretch at ~1650 cm⁻¹).

Discrepancies in data (e.g., unexpected splitting in NMR) may arise from rotamers or solvent effects. Address by repeating experiments in deuterated DMSO or CDCl₃ and comparing with computational predictions (DFT-based NMR simulations) .

Advanced Research Questions

Q. How can mechanistic insights into the cyclization step of the oxazole core be experimentally validated?

- Methodology : Perform isotopic labeling (e.g., 13C at the carbonyl position) to track cyclization pathways. Use in situ FTIR or Raman spectroscopy to detect transient intermediates. Compare kinetics under varying conditions (temperature, solvent polarity) to identify rate-determining steps. Computational studies (DFT) can model transition states and validate experimental activation energies .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) involving the pyrrolidine moiety?

- Methodology : Synthesize analogs with modified pyrrolidine substituents (e.g., 3-methyl, spiro-fused rings). Test biological activity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett σ, LogP). Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map binding interactions .

Q. How should contradictory solubility and stability data be addressed during formulation studies?

- Methodology : Conduct pH-dependent solubility profiling (USP buffers) and accelerated stability testing (40°C/75% RH for 6 months). Use DSC/TGA to identify polymorphic transitions. If discrepancies arise (e.g., unexpected precipitation), reevaluate excipient compatibility via phase-solubility diagrams and consider co-solvents (e.g., PEG 400) .

Q. What computational approaches are suitable for predicting metabolic pathways of this compound?

- Methodology : Employ in silico tools like MetaSite or GLORYx to predict Phase I/II metabolism. Validate with in vitro microsomal assays (human liver microsomes + NADPH). Focus on demethylation of the methoxy group and oxidation of the pyrrolidine ring. Cross-reference with high-resolution LC-MS/MS data to confirm metabolite structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.